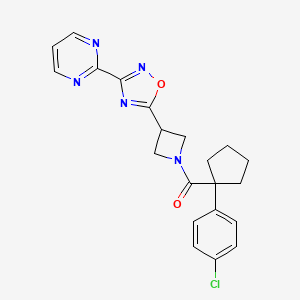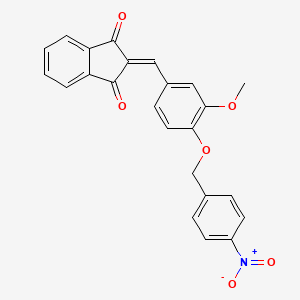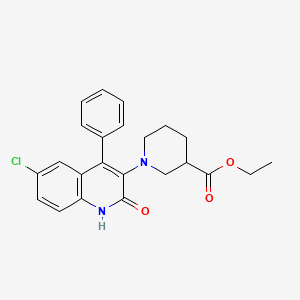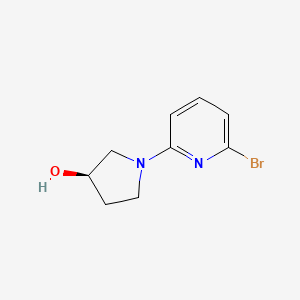![molecular formula C25H28N4O3 B2835294 2,4-dimethoxy-N-((1-(4-methoxyphenyl)-5,6,7,8-tetrahydro-2a,3,4a-triazacyclopenta[cd]azulen-4-yl)methyl)aniline CAS No. 877814-12-5](/img/structure/B2835294.png)
2,4-dimethoxy-N-((1-(4-methoxyphenyl)-5,6,7,8-tetrahydro-2a,3,4a-triazacyclopenta[cd]azulen-4-yl)methyl)aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry Applications
Compounds with complex structures similar to the one mentioned often feature in the development of novel pharmaceuticals. For instance, quinazolinone derivatives are synthesized for their antimicrobial activity, showcasing the potential of complex molecules in contributing to new antibiotics or antifungal agents (Habib et al., 2013). Similarly, inhibitors of Src kinase activity, designed around phenylamino-quinolinecarbonitriles, indicate the role of intricate organic molecules in cancer therapy by targeting specific cellular pathways (Boschelli et al., 2001).
Materials Science and Catalysis
In materials science, the synthesis and application of anilido-oxazolinate zinc complexes as initiators for ring-opening polymerization demonstrate how complex molecules can serve in creating new polymers or materials with specific characteristics, such as biodegradability or unique mechanical properties (Chen et al., 2007). Another example includes the development of photoluminescent copper(I) complexes for potential use in lighting, sensors, or optoelectronic devices, highlighting the versatility of complex organic molecules in technological applications (Manbeck et al., 2011).
Organic Synthesis and Chemical Transformations
Complex molecules often play critical roles in organic synthesis, acting as intermediates or catalysts for forming new bonds or introducing functional groups. For instance, reactions of dialkyl 2-butynoate with aniline and formaldehyde highlight the diversity of organic synthesis techniques and the creation of novel compounds for further study or application (Srikrishna et al., 2010).
Wirkmechanismus
Target of Action
The primary targets of this compound are currently unknown
Mode of Action
It’s hypothesized that the compound may interact with its targets through a series of chemical reactions, possibly involving the formation of stable urea linkages . .
Result of Action
The molecular and cellular effects of the compound’s action are currently unknown . Understanding these effects is critical for predicting the compound’s potential therapeutic applications and possible side effects.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound . These factors can include pH, temperature, presence of other molecules, and specific conditions within the biological system.
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2,4-dimethoxy-N-[[6-(4-methoxyphenyl)-1,3,4-triazatricyclo[5.4.1.04,12]dodeca-2,5,7(12)-trien-2-yl]methyl]aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N4O3/c1-30-18-9-7-17(8-10-18)21-16-29-25-20(21)6-4-5-13-28(25)24(27-29)15-26-22-12-11-19(31-2)14-23(22)32-3/h7-12,14,16,26H,4-6,13,15H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGGXKAGMGDAHPJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CN3C4=C2CCCCN4C(=N3)CNC5=C(C=C(C=C5)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-dimethoxy-N-((1-(4-methoxyphenyl)-5,6,7,8-tetrahydro-2a,3,4a-triazacyclopenta[cd]azulen-4-yl)methyl)aniline | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]-2-(4-methoxyphenyl)acetamide](/img/structure/B2835211.png)

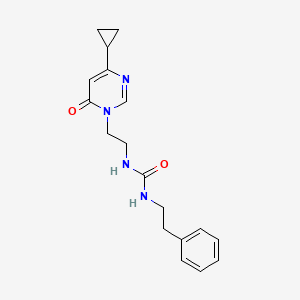
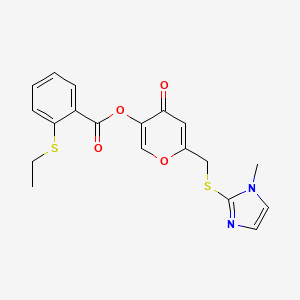
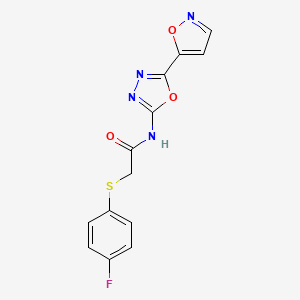
![N-[2-(4-ethoxyphenyl)-4-oxochromen-7-yl]-2,2-dimethylpropanamide](/img/structure/B2835217.png)
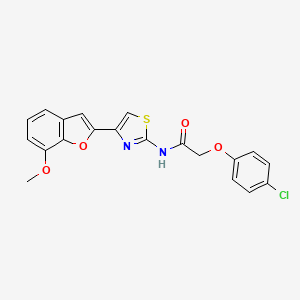
![2-(1,3-Benzoxazol-2-ylamino)-1-[4-(trifluoromethyl)phenyl]ethanol](/img/structure/B2835222.png)


